2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline
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Overview
Description
WAY-386516 is a chemical compound known for its role as an inhibitor of secreted Frizzled-Related Protein-1 (sFRP-1). This compound has garnered attention due to its ability to modulate Wnt signaling pathways, which are crucial in various biological processes, including cell proliferation, differentiation, and apoptosis .
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, thereby modulating the target’s activity .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The compound has a molecular weight of 17321, and a predicted density of 111±01 g/cm3 . Its melting point is 245 °C (decomp), and it has a boiling point of 122 °C (Press: 3 Torr) . These properties can influence the compound’s bioavailability.
Result of Action
Similar compounds have been found to have various effects, such as anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-386516 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The initial step involves the synthesis of a benzene sulfonamide core, which is achieved through the reaction of benzene sulfonyl chloride with an amine derivative under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of a piperidine ring and trifluoromethyl group through nucleophilic substitution reactions. These reactions typically require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of WAY-386516 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
WAY-386516 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
WAY-386516 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sFRP-1 and its effects on Wnt signaling pathways.
Biology: Employed in cell culture studies to investigate its role in cell proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in diseases where Wnt signaling is dysregulated, such as cancer and osteoporosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Wnt signaling pathways.
Comparison with Similar Compounds
Similar Compounds
WAY-316606: Another sFRP-1 inhibitor with similar effects on Wnt signaling.
IWP-2: An inhibitor of Porcupine, an enzyme involved in Wnt protein secretion.
LGK-974: A small molecule inhibitor of Porcupine, similar to IWP-2.
Uniqueness
WAY-386516 is unique due to its specific inhibition of sFRP-1, which directly modulates Wnt signaling without affecting other pathways. This specificity makes it a valuable tool for studying Wnt signaling and its role in various biological processes and diseases.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-8-15(18-12(3)9-11(2)17-18)16-14-7-5-4-6-13(10)14/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBXAJPJDFRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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